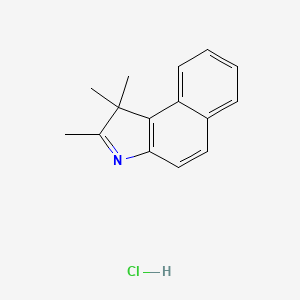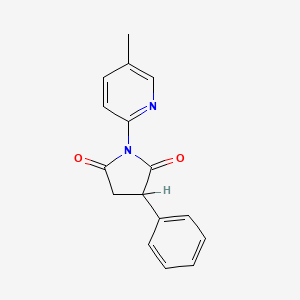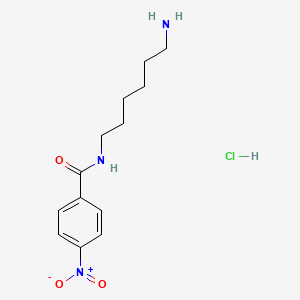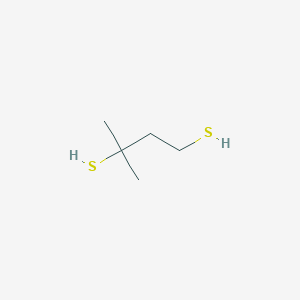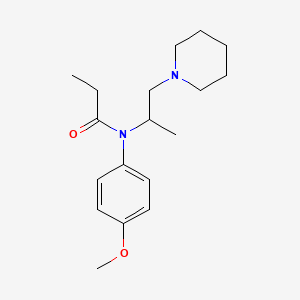
N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide, also known as Phenampromide, is a synthetic compound with the molecular formula C17H26N2O and a molecular weight of 274.4011 g/mol . This compound is classified as a propionanilide derivative and has been studied for its various chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide typically involves the reaction of N-phenylpropionamide with 1-methyl-2-piperidinoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted piperidine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including its effects on cellular processes.
Medicine: The compound has shown potential as an analgesic and anesthetic agent in preclinical studies.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. This interaction leads to changes in cellular signaling pathways, resulting in the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-2-piperidinoethyl)-N-(2-pyridyl)propionamide
- N-(1-Methyl-2-piperidinoethyl)ethanesulfonanilide
- N-(1-Methyl-2-piperidinoethyl)-N-phenylpropanamide
Uniqueness
N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to similar compounds, it has shown different levels of activity and selectivity towards various biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
95695-61-7 |
|---|---|
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C18H28N2O2/c1-4-18(21)20(16-8-10-17(22-3)11-9-16)15(2)14-19-12-6-5-7-13-19/h8-11,15H,4-7,12-14H2,1-3H3 |
InChI Key |
XSZLMFQKBDWSEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=C(C=C1)OC)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




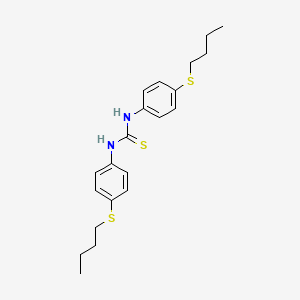
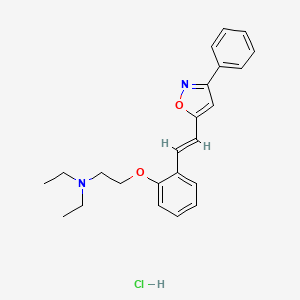
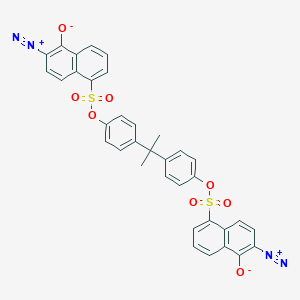
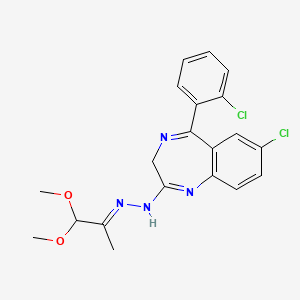
![9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12701321.png)

![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
